Lipophilicity Shift: 4-Chloro Substitution Increases LogP by >0.6 Units vs. Non-Halogenated Parent
The introduction of chlorine at the 4-position increases the partition coefficient (LogP) from 1.6 (XLogP3, des-chloro parent) to 2.27–2.31 (measured/predicted for the 4-chloro compound), representing a ΔLogP of +0.67 to +0.71 [1][2]. This shift moves the compound from a borderline CNS-permeable space (LogP <2) into a more lipophilic region, which is a critical differentiator for target product profiles requiring peripheral restriction or enhanced membrane partitioning.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.27 (JChem, Chembase); LogP = 2.31 (Hit2Lead) |
| Comparator Or Baseline | 1-Methyl-1H-indazole-3-carbonitrile (CAS 31748-44-4): XLogP3 = 1.6 (PubChem) |
| Quantified Difference | ΔLogP = +0.67 to +0.71 (target minus comparator) |
| Conditions | Predicted/experimental partition coefficient; neutral species; 25 °C |
Why This Matters
A ΔLogP >0.5 is sufficient to alter ADME predictions in silico models; procurement of the wrong analog may invalidate lead series pharmacokinetic hypotheses.
- [1] Chembase.cn. 4-chloro-1-methyl-1H-indazole-3-carbonitrile. Molecule ID 308160. LogD/LogP data. Available at: http://www.chembase.cn/molecule-308160.html View Source
- [2] PubChem. 1-Methyl-1H-indazole-3-carbonitrile. XLogP3-AA value. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
